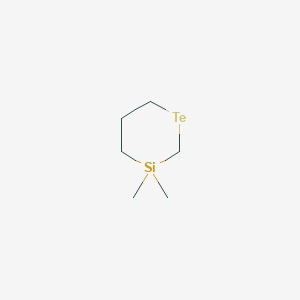![molecular formula C11H16BrN B14578938 N,N,N-Trimethylbicyclo[4.2.0]octa-1,3,5-trien-7-aminium bromide CAS No. 61599-86-8](/img/structure/B14578938.png)
N,N,N-Trimethylbicyclo[4.2.0]octa-1,3,5-trien-7-aminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Trimethylbicyclo[420]octa-1,3,5-trien-7-aminium bromide is a quaternary ammonium compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethylbicyclo[4.2.0]octa-1,3,5-trien-7-aminium bromide typically involves the quaternization of bicyclo[4.2.0]octa-1,3,5-triene with trimethylamine in the presence of a brominating agent. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters is common in large-scale production.
Chemical Reactions Analysis
Types of Reactions
N,N,N-Trimethylbicyclo[4.2.0]octa-1,3,5-trien-7-aminium bromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or other halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N,N,N-Trimethylbicyclo[4.2.0]octa-1,3,5-trien-7-aminium bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biological probe or marker.
Medicine: Explored for its antimicrobial properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N,N-Trimethylbicyclo[4.2.0]octa-1,3,5-trien-7-aminium bromide involves its interaction with molecular targets such as enzymes or receptors. The compound’s quaternary ammonium group can interact with negatively charged sites on proteins or other biomolecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene: A related compound with a similar bicyclic structure but lacking the quaternary ammonium group.
N,N,N-Trimethylbicyclo[4.2.0]octa-1,3,5-trien-7-ol: Another similar compound with a hydroxyl group instead of a bromide ion.
Uniqueness
N,N,N-Trimethylbicyclo[4.2.0]octa-1,3,5-trien-7-aminium bromide is unique due to its quaternary ammonium group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where strong ionic interactions are required.
Properties
CAS No. |
61599-86-8 |
|---|---|
Molecular Formula |
C11H16BrN |
Molecular Weight |
242.16 g/mol |
IUPAC Name |
7-bicyclo[4.2.0]octa-1,3,5-trienyl(trimethyl)azanium;bromide |
InChI |
InChI=1S/C11H16N.BrH/c1-12(2,3)11-8-9-6-4-5-7-10(9)11;/h4-7,11H,8H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
FQRCBFCDQXPHKF-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)C1CC2=CC=CC=C12.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl [(1R)-cyclohex-3-en-1-yl]acetate](/img/structure/B14578860.png)

![2-[(1,8-Dihydroxy-9,10-dioxo-9,10-dihydroanthracen-2-YL)oxy]ethyl methanesulfonate](/img/structure/B14578878.png)





![3-(Hydroxymethylidene)-1-methylbicyclo[2.2.2]oct-5-en-2-one](/img/structure/B14578910.png)



![4-Chloro-2,6-bis[(octylsulfanyl)methyl]phenol](/img/structure/B14578930.png)
![O-Methyl-N-[3-(methylcarbamoyl)-5-nitrobenzoyl]-L-serine](/img/structure/B14578947.png)
